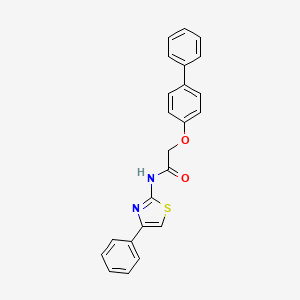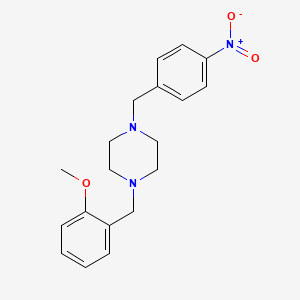![molecular formula C19H21ClO3 B5193855 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5193855.png)
4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene, also known as ACPB, is a chemical compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been studied for its potential applications in various scientific fields, including neurobiology, pharmacology, and cancer research. In neurobiology, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. In pharmacology, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been studied for its potential as a therapeutic agent for various conditions, such as anxiety, depression, and epilepsy. In cancer research, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been shown to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The exact mechanism of action of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene is not fully understood, but it is thought to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, which can lead to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene are largely related to its modulation of GABA receptors. This can lead to various effects, such as decreased neuronal excitability, muscle relaxation, and anxiolytic effects. 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene in lab experiments is its specificity for GABA receptors, which allows for targeted modulation of neuronal activity. However, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene is not a commonly used research tool and may be difficult to obtain. Additionally, the effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene may vary depending on the specific experimental conditions and cell types used.
Future Directions
There are several potential future directions for research involving 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene. One area of interest is the development of more potent and selective modulators of GABA receptors. Additionally, further studies are needed to fully understand the mechanism of action of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene and its potential applications in various scientific fields. Finally, the effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene on different cell types and in vivo models should be further explored to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene involves several steps, including the reaction of 4-chlorophenol with propylene oxide to form 4-chlorophenoxypropanol. This intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base to form 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene. The purity of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO3/c1-3-5-15-6-11-18(19(14-15)21-2)23-13-4-12-22-17-9-7-16(20)8-10-17/h3,6-11,14H,1,4-5,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRBLPKCHCNIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5193780.png)
![N-[2-(2-furyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5193786.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5193794.png)
![3-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5193799.png)

![4-({3-[(2-chlorobenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5193809.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5193821.png)
![3-{[3,5-bis(trifluoromethyl)benzoyl]amino}-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5193831.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B5193841.png)
![1-[3-(diethylamino)-1-propyn-1-yl]-1-methyl-4-penten-1-yl acetate](/img/structure/B5193844.png)
![4-[5-(5-chloro-2-methoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5193850.png)


![4-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5193877.png)